4-(1-cyano-1-methylethoxy)benzoic acid
Description
Properties
CAS No. |
1896156-27-6 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2-cyanopropan-2-yloxy)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-11(2,7-12)15-9-5-3-8(4-6-9)10(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
UHPNRMIKQPIENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)OC1=CC=C(C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 1 Cyano 1 Methylethoxy Benzoic Acid
Retrosynthetic Analysis and Identification of Key Precursors for 4-(1-cyano-1-methylethoxy)benzoic acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. tcichemicals.comgoogleapis.com For this compound, the most logical disconnection is at the ether bond (C-O bond), as this is a common and reliable bond-forming reaction in organic synthesis. googleapis.com
This primary disconnection breaks the molecule into two key precursors:
A C4 synthon: This component is the 1-cyano-1-methylethoxy group. This can be derived from acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile), which provides both the carbon skeleton and the nitrile functionality. Acetone cyanohydrin can be prepared from acetone and a cyanide source. orgsyn.orgenamine.net
An aromatic synthon: This is a p-substituted benzene (B151609) ring containing a hydroxyl group and a carboxylic acid. The most direct and readily available precursor is 4-hydroxybenzoic acid . nih.govnih.govlibretexts.org
Therefore, the retrosynthetic analysis identifies 4-hydroxybenzoic acid and acetone cyanohydrin as the principal starting materials for the synthesis of this compound.
Conventional Synthetic Routes to this compound
Conventional synthetic routes focus on well-established, high-yielding reactions to assemble the target molecule from the identified precursors.
The formation of the aryl ether bond is central to the synthesis of this compound. The Williamson ether synthesis is a widely used and robust method for this transformation. libretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
In this context, the synthesis would proceed by first deprotonating 4-hydroxybenzoic acid with a suitable base to form the corresponding phenoxide. This phenoxide would then act as a nucleophile, attacking an electrophilic form of the C4 fragment. A plausible electrophile would be 2-chloro-2-methylpropanenitrile, which can be synthesized from acetone cyanohydrin.
Representative Williamson Ether Synthesis Conditions
| Step | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Phenoxide Formation | 4-hydroxybenzoic acid, Sodium Hydroxide (B78521) (NaOH) or Potassium Carbonate (K2CO3), in Dimethylformamide (DMF) or Acetone | 25-50 | 1-2 | >95 |
| Etherification | 2-chloro-2-methylpropanenitrile added to the phenoxide solution | 50-100 | 4-12 | 70-90 |
An alternative approach involves the direct reaction of 4-hydroxybenzoic acid with acetone cyanohydrin under acidic conditions, which can facilitate the etherification by protonating the hydroxyl group of the cyanohydrin, making it a good leaving group.
The carboxylic acid functionality is introduced at the beginning of the synthesis through the use of 4-hydroxybenzoic acid as a starting material. nih.govnih.govlibretexts.org However, the acidic proton of the carboxylic acid can interfere with the basic conditions often employed in the Williamson ether synthesis. To circumvent this, a protection-deprotection strategy can be employed.
The carboxylic acid can be temporarily converted into an ester, such as a methyl or benzyl ester, to mask its acidity. This esterification can be achieved through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base. After the etherification step is complete, the ester can be hydrolyzed back to the carboxylic acid, typically under basic conditions followed by an acidic workup.
Example of a Protection/Deprotection Sequence
| Step | Reaction | Reagents & Solvents | Purpose |
|---|---|---|---|
| Protection | Esterification | Methanol (B129727) (CH3OH), Sulfuric Acid (H2SO4) (catalytic) | Protects the carboxylic acid group |
| Etherification | Williamson Synthesis | As described in 2.2.1 | Forms the ether linkage |
| Deprotection | Hydrolysis | Sodium Hydroxide (NaOH) in Water/Methanol, then HCl | Regenerates the carboxylic acid |
The cyanide group is integral to the structure and is introduced via the C4 precursor. Acetone cyanohydrin is the most common and efficient reagent for this purpose as it contains the pre-formed 1-hydroxy-1-methylethyl cyanide structure. orgsyn.orgenamine.net The synthesis of acetone cyanohydrin itself is a well-established industrial process, typically involving the reaction of acetone with hydrogen cyanide in the presence of a basic catalyst. orgsyn.org For laboratory-scale synthesis, it can be generated in situ from acetone and a cyanide salt (e.g., NaCN or KCN) under acidic conditions. enamine.net
Advanced Synthetic Protocols for Optimized Synthesis of this compound
Modern synthetic chemistry offers several advanced protocols that can potentially optimize the synthesis of this compound by offering milder reaction conditions, higher yields, and improved atom economy.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds. Catalysts based on copper (Cu) and palladium (Pd) are particularly effective for the synthesis of aryl ethers. For instance, a copper-catalyzed Ullmann-type reaction could be envisioned, where a salt of 4-hydroxybenzoic acid is coupled with 2-chloro-2-methylpropanenitrile. These reactions often proceed under milder conditions than the classical Williamson ether synthesis and can tolerate a wider range of functional groups.
Nickel-catalyzed etherification of phenols with aryl halides has also been developed, offering another potential avenue for the synthesis. google.com
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for etherification. While less common for the synthesis of this specific type of ether, certain organocatalytic methods for the arylation of alcohols have been reported. google.comorganic-chemistry.org A potential strategy could involve the activation of a 4-halobenzoic acid derivative and its subsequent reaction with acetone cyanohydrin in the presence of an organocatalyst. The Mitsunobu reaction is another powerful organocatalytic method for forming ethers from alcohols and acidic pronucleophiles, which could potentially be adapted for this synthesis using acetone cyanohydrin as the alcohol component. nih.govnih.gov
Potential Catalytic Approaches
| Catalytic System | Description | Potential Advantages |
|---|---|---|
| Copper-Catalyzed | Coupling of a 4-hydroxybenzoic acid salt with 2-chloro-2-methylpropanenitrile using a Cu(I) or Cu(II) catalyst. | Milder reaction conditions, tolerance of various functional groups. |
| Palladium-Catalyzed | Buchwald-Hartwig amination-type conditions adapted for etherification, coupling an aryl halide (e.g., 4-bromobenzoic acid) with acetone cyanohydrin. | High efficiency and broad substrate scope. |
| Organocatalytic | For example, a Mitsunobu reaction between 4-hydroxybenzoic acid and acetone cyanohydrin using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD). | Metal-free, stereospecific (if applicable), and often proceeds under mild conditions. |
Green Chemistry Principles Applied to the Synthesis of the Compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for sustainable chemical design and engineering sigmaaldrich.commsu.edu. Application of these principles aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency researchgate.net.
A plausible synthesis of this compound involves the reaction of a salt of 4-hydroxybenzoic acid with acetone cyanohydrin or a related precursor. Applying green chemistry principles to this process could involve several key considerations:
Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product sigmaaldrich.comgreenchemistry-toolkit.org. The selection of reagents and reaction type is critical. A reaction with high atom economy will generate fewer byproducts, simplifying purification and reducing waste treatment costs.
Use of Safer Solvents and Auxiliaries : Many traditional organic syntheses utilize volatile and toxic solvents that contribute significantly to waste and environmental impact greenchemistry-toolkit.org. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids researchgate.net. For the synthesis of this compound, exploring aqueous reaction conditions or using recyclable, low-toxicity solvents would be a key green improvement.
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times msu.edu. The use of a phase-transfer catalyst, for instance, could enhance reaction rates and yields in a biphasic system, potentially eliminating the need for hazardous co-solvents.
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption msu.edu. The application of alternative energy sources, such as microwave irradiation, can sometimes accelerate reaction rates at lower bulk temperatures, contributing to energy efficiency researchgate.net.
Below is a table illustrating the application of select green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Atom Economy | Designing a synthesis pathway, such as a direct addition reaction, that minimizes the formation of byproducts. |
| Safer Solvents | Replacing hazardous organic solvents like dimethylformamide (DMF) with greener alternatives such as anisole, or exploring solvent-free reaction conditions. |
| Catalysis | Utilizing recyclable solid acid or base catalysts to facilitate the etherification step, instead of corrosive stoichiometric reagents. |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy input compared to conventional heating. |
| Use of Renewable Feedstocks | Investigating the potential to derive starting materials, such as 4-hydroxybenzoic acid, from biomass sources like lignin (B12514952). msu.edu |
Flow Chemistry and Continuous Processing Techniques for Scalable Production
For the scalable production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch manufacturing. contractpharma.com Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors d-nb.info. This methodology is gaining traction in the pharmaceutical and fine chemical industries due to its potential for improved safety, efficiency, and product quality contractpharma.comresearchgate.net.
Key benefits of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety : Many chemical reactions are exothermic. In batch reactors, heat dissipation can be challenging, leading to potential thermal runaways. Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control, which is crucial for handling potentially hazardous reagents or intermediates safely. contractpharma.com
Improved Reaction Control and Yield : The precise control over parameters such as temperature, pressure, and residence time in a flow system allows for the fine-tuning of reaction conditions. This can lead to higher selectivity, reduced byproduct formation, and improved yields compared to batch processes. mdpi.com
Scalability : Scaling up a batch reaction can be complex and may not be linear. In contrast, scaling up a continuous flow process, a practice known as "scaling out," can often be achieved by running the system for a longer duration or by operating multiple reactors in parallel. nih.gov
Integration and Automation : Flow chemistry setups can be integrated with in-line purification and real-time analytical techniques (Process Analytical Technology, PAT). This allows for continuous monitoring and control of the reaction, ensuring consistent product quality and enabling a more streamlined, automated manufacturing process.
The table below provides a comparative analysis of hypothetical batch versus flow processing for the production of this compound.
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
| Heat Transfer | Limited, high risk of hot spots | Excellent, precise temperature control |
| Mass Transfer | Often limited by stirring efficiency | Superior due to small reactor dimensions |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes |
| Scalability | Complex, requires re-optimization | Straightforward by extending run time or parallelization |
| Process Control | Manual or semi-automated | Fully automatable with real-time monitoring |
| Product Consistency | Potential for batch-to-batch variability | High consistency and quality |
Purification and Isolation Methodologies for High-Purity this compound
Achieving high purity is essential for the final application of this compound. A multi-step purification strategy is typically employed, leveraging the compound's specific physicochemical properties.
Extraction : A primary purification step often involves liquid-liquid extraction. Due to the presence of the carboxylic acid group, the compound can be selectively extracted from an organic solvent into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), forming its water-soluble carboxylate salt. This process effectively separates it from neutral or basic impurities. The compound is then re-precipitated by acidifying the aqueous layer, followed by extraction back into an organic solvent. rsc.org
Crystallization : Crystallization is a powerful technique for achieving high purity for solid compounds. The crude product, obtained after initial extraction and solvent evaporation, is dissolved in a suitable hot solvent or solvent mixture. Upon cooling, the compound crystallizes, leaving impurities behind in the solution. The choice of solvent is critical and is determined by the compound's solubility profile.
Chromatography : For obtaining very high purity material, column chromatography is often the method of choice. A solution of the crude compound is passed through a stationary phase, such as silica (B1680970) gel. A solvent system (eluent) is chosen that allows for the separation of the desired compound from its impurities based on differences in their polarity and affinity for the stationary phase.
Drying and Characterization : After isolation, the purified solid must be thoroughly dried to remove residual solvents, often using a vacuum oven. The purity of the final product is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
The following table summarizes the common purification techniques applicable to this compound.
| Purification Technique | Principle of Separation | Typical Application |
| Acid-Base Extraction | Differential solubility in acidic and basic aqueous solutions based on the pKa of the carboxylic acid group. | Initial cleanup to remove non-acidic impurities. |
| Crystallization | Difference in solubility between the compound and impurities in a specific solvent at different temperatures. | Bulk purification to obtain a crystalline solid of moderate to high purity. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (solvent). | Final polishing step to achieve very high purity (>99%). |
| Steam Distillation | Volatility of the compound in steam, allowing separation from non-volatile impurities. osti.gov | May be applicable if the compound is sufficiently volatile and thermally stable. |
Chemical Reactivity and Derivatization Pathways of 4 1 Cyano 1 Methylethoxy Benzoic Acid
Transformations Involving the Carboxyl Group of 4-(1-cyano-1-methylethoxy)benzoic acid
The carboxylic acid group is a primary site for a range of chemical modifications, including the formation of esters and amides, as well as reduction and decarboxylation reactions.
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. tcu.eduyoutube.com This equilibrium-driven process, known as Fischer esterification, can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.eduyoutube.comyoutube.com For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 4-(1-cyano-1-methylethoxy)benzoate. youtube.com
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction is often difficult and requires high temperatures. Therefore, the carboxylic acid is usually activated first. A variety of coupling reagents can be employed to facilitate this transformation under milder conditions. lookchemmall.comluxembourg-bio.com These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Some effective coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov More recently, titanium-based catalysts, such as titanium(IV) tetrafluoride (TiF4), have been shown to be effective for the direct amidation of benzoic acids. researchgate.net
Table 1: Examples of Esterification and Amidation Reagents
| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ (catalytic), Heat | Ester |
| Amidation | Amine (e.g., Benzylamine, Aniline) | EDC, HOBt | Amide |
| Amidation | Amine | TiF₄ (catalytic), Refluxing Toluene | Amide |
| Amidation | Amine | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Amide |
Reduction and Decarboxylation Pathways
The carboxyl group can also undergo reduction to an alcohol or be removed entirely through decarboxylation.
Reduction of the carboxylic acid group in this compound to a primary alcohol, yielding [4-(1-cyano-1-methylethoxy)phenyl]methanol, requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, typically carried out in an anhydrous ether solvent followed by an aqueous workup. doubtnut.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids.
Decarboxylation , the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids unless there is an activating group at the ortho or para position. For benzoic acid itself, decarboxylation can be achieved by heating with soda lime (a mixture of calcium hydroxide (B78521) and sodium hydroxide). libretexts.org This process would convert this compound to 2-(4-ethoxyphenyl)-2-methylpropanenitrile. More advanced methods for the decarboxylation of benzoic acids under milder conditions have been developed, such as photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylation. nih.gov
Reactivity of the Nitrile Moiety in this compound
The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and modifications through hydrolysis or reduction. nih.gov
Nucleophilic Additions and Cycloaddition Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. lumenlearning.com The participation of unactivated nitriles in cycloaddition reactions is less common but possible under specific conditions. nih.gov
Nucleophilic additions to the nitrile group can lead to the formation of various functional groups. For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Cycloaddition reactions involving nitriles are an important tool for the synthesis of heterocyclic compounds. nih.gov While unactivated nitriles are generally poor dienophiles or enophiles, they can participate in certain cycloaddition reactions. nih.gov For instance, [3+2] cycloaddition reactions of nitrile oxides with alkenes or alkynes are a well-established method for the synthesis of isoxazolines and isoxazoles, respectively. beilstein-journals.orgmdpi.comarkat-usa.org The nitrile group in this compound could potentially be converted to a nitrile oxide and then undergo such cycloadditions.
Hydrolytic and Reductive Transformations of the Nitrile
The nitrile group can be converted to a carboxylic acid or an amine through hydrolysis or reduction, respectively.
Hydrolysis of the nitrile group provides a pathway to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comsavemyexams.comlibretexts.org Acid-catalyzed hydrolysis, typically by heating with an aqueous acid such as hydrochloric acid, will convert the nitrile group directly to a carboxylic acid, yielding 4-(1-carboxy-1-methylethoxy)benzoic acid, with the intermediate formation of an amide. libretexts.orgbyjus.com Alkaline hydrolysis, using a base like sodium hydroxide followed by acidification, also yields the dicarboxylic acid. savemyexams.comlibretexts.orgweebly.com Partial hydrolysis to the corresponding amide, 4-(1-carbamoyl-1-methylethoxy)benzoic acid, can sometimes be achieved under milder conditions. lumenlearning.com
Reductive transformations of the nitrile group typically lead to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, affording 4-(1-amino-2-methylprop-1-oxy)benzoic acid. organic-chemistry.org Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is another common method for this reduction. organic-chemistry.org
Table 2: Summary of Nitrile Group Transformations
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Complete Hydrolysis | H₃O⁺, Heat or 1. NaOH, Heat 2. H₃O⁺ | Carboxylic Acid |
| Partial Hydrolysis | Milder conditions | Amide |
| Reduction | LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | Primary Amine |
| Nucleophilic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Ketone |
| Cycloaddition (via Nitrile Oxide) | Alkene/Alkyne | Isoxazoline/Isoxazole |
Modifications and Stability of the Aryl Ether Linkage
The aryl ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions. The cleavage of aryl-ether bonds is a significant area of research, particularly in the context of lignin (B12514952) depolymerization. rsc.orgnih.gov
Acid-catalyzed cleavage of aryl ethers can occur, with the mechanism often proposed to be S_N1-like, proceeding through a stable carbocation intermediate. nih.govnih.gov The presence of water can influence the product distribution in such reactions. nih.gov Reductive cleavage of aryl ethers can also be achieved using certain catalytic systems, for example, a combination of a Lewis acid and a hydrogenation metal. rsc.org The stability of the ether linkage in this compound would likely be compromised under strongly acidic or certain reductive conditions that are designed to cleave such bonds. However, under the typical conditions for many of the transformations described for the carboxyl and nitrile groups, the aryl ether linkage is expected to remain intact.
Ether Cleavage Reactions
The ether linkage in this compound, while generally stable, can be cleaved under specific and often harsh reaction conditions. wikipedia.org This stability is a common characteristic of ethers, making them useful as solvents in many chemical reactions. openstax.orglibretexts.org However, strong acids are capable of breaking the carbon-oxygen bond of the ether. openstax.orglibretexts.org
The most common method for ether cleavage is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgopenstax.orglibretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.orglibretexts.org The reaction proceeds through a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgopenstax.orglibretexts.orgmasterorganicchemistry.com
In the case of this compound, the ether is attached to a tertiary alkyl group (the 1-cyano-1-methylethyl group) and an aryl group (the benzoic acid ring). Ethers containing tertiary alkyl groups tend to undergo cleavage via an S(_N)1 mechanism due to the formation of a relatively stable tertiary carbocation intermediate. openstax.orglibretexts.orgmasterorganicchemistry.comlibretexts.org
The first step in the acid-catalyzed cleavage is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.comlibretexts.org This creates a good leaving group. Subsequently, the bond between the oxygen and the tertiary carbon breaks, forming a stable tertiary carbocation and 4-hydroxybenzoic acid. The halide ion (Br or I) then acts as a nucleophile and attacks the carbocation, leading to the formation of a tertiary alkyl halide.
It is important to note that the aryl-oxygen bond is not cleaved. This is because the carbon of the benzene (B151609) ring is sp-hybridized, and nucleophilic attack on an aromatic ring carbon is much less favorable than on an aliphatic carbon. libretexts.org Therefore, the products of the ether cleavage of this compound with a strong acid like HBr would be 4-hydroxybenzoic acid and 2-bromo-2-cyanopropane.
Table 1: Reagents and Expected Products for Ether Cleavage of this compound
| Reagent | Expected Products | Mechanism |
| HBr (conc.) | 4-hydroxybenzoic acid, 2-bromo-2-cyanopropane | S(_N)1 |
| HI (conc.) | 4-hydroxybenzoic acid, 2-iodo-2-cyanopropane | S(_N)1 |
Electrophilic Aromatic Substitution Patterns on the Benzoic Ring System
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. minia.edu.eg The position at which an incoming electrophile will attack is directed by the two substituents already present on the ring: the carboxylic acid group (-COOH) and the ether group (-O-C(CH(_3))(_2)CN).
The carboxylic acid group is a deactivating, meta-directing group. lkouniv.ac.in This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The resonance structures of the intermediate carbocation (the sigma complex) show that substitution at the meta position is favored because it avoids placing a positive charge on the carbon directly attached to the electron-withdrawing carboxyl group. lkouniv.ac.in
In contrast, the ether group is an activating, ortho, para-directing group. The oxygen atom has lone pairs of electrons that it can donate to the aromatic ring through resonance, thereby increasing the electron density and making the ring more reactive towards electrophiles. lkouniv.ac.in This electron donation stabilizes the carbocation intermediates formed during ortho and para attack. lkouniv.ac.in
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. Therefore, in the case of this compound, the ether group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5 on the ring).
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO(_3), H(_2)SO(_4) | 4-(1-cyano-1-methylethoxy)-3-nitrobenzoic acid |
| Halogenation (Bromination) | Br(_2), FeBr(_3) | 3-bromo-4-(1-cyano-1-methylethoxy)benzoic acid |
| Sulfonation | SO(_3), H(_2)SO(_4) | 4-(1-cyano-1-methylethoxy)-3-sulfobenzoic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl(_3) | 3-alkyl-4-(1-cyano-1-methylethoxy)benzoic acid |
| Friedel-Crafts Acylation | R-COCl, AlCl(_3) | 3-acyl-4-(1-cyano-1-methylethoxy)benzoic acid |
Reaction Mechanisms and Intermediate Characterization in Derivatization of this compound
The derivatization of this compound can proceed through various reaction mechanisms, primarily involving the carboxylic acid and the aromatic ring.
The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, like an acid chloride (using thionyl chloride, SOCl(_2)), followed by reaction with an amine. jfda-online.com
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eglkouniv.ac.in The formation of this intermediate is typically the rate-determining step of the reaction. minia.edu.eglkouniv.ac.in The aromaticity of the ring is then restored by the loss of a proton from the carbon that was attacked by the electrophile. lkouniv.ac.in
Characterization of the intermediates and final products of these derivatization reactions is crucial for confirming the reaction pathway and the structure of the new compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are invaluable tools for this purpose. For instance, in the nitration of this compound, H NMR spectroscopy would show a change in the splitting pattern of the aromatic protons, confirming the position of the newly introduced nitro group. IR spectroscopy would show the appearance of characteristic absorption bands for the nitro group.
Derivatization can also be performed for analytical purposes, for example, to make the molecule more volatile for gas chromatography (GC) analysis or to enhance its detectability in mass spectrometry. researchgate.netjfda-online.comsigmaaldrich.com Silylation, acylation, and alkylation are common derivatization techniques used for these purposes. jfda-online.com
A Deep Dive into the Theoretical and Computational Chemistry of this compound
Introduction
This compound, also known as fenofibric acid, is the active metabolite of the widely used lipid-lowering drug, fenofibrate. scielo.br While its pharmacological effects are well-documented, a deeper understanding of its fundamental chemical properties can be achieved through the lens of theoretical and computational chemistry. These methods provide invaluable insights into molecular structure, electronic properties, and reactivity, which are difficult to ascertain through experimental means alone. This article explores the theoretical and computational characterization of this compound, focusing on its quantum chemical properties and intermolecular behaviors.
Theoretical and Computational Chemistry Studies on 4 1 Cyano 1 Methylethoxy Benzoic Acid
Prediction of Spectroscopic Parameters and Vibrational Modes
Computational methods are instrumental in forecasting the spectroscopic signatures of molecules, aiding in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. Theoretical calculations, often utilizing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations determine the magnetic shielding around each nucleus, which is then referenced to a standard, like tetramethylsilane (B1202638) (TMS), to yield chemical shift values.
The accuracy of these predictions hinges on the chosen computational method, basis set, and the inclusion of solvent effects. A strong correlation between calculated and experimental chemical shifts serves to validate the proposed molecular structure and assists in assigning the observed NMR signals. For instance, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating character of the ether group. The cyano group also exerts a distinct electronic effect that influences the chemical shifts of nearby nuclei. modgraph.co.uk In some cases, ¹³C NMR can readily distinguish between similar functional groups, such as a cyanide (110-120 ppm) and an isocyanide (135-150 ppm). ucl.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | 12.0 - 13.0 | - |
| Aromatic H (ortho to -COOH) | 8.0 - 8.2 | 130.0 - 132.0 |
| Aromatic H (ortho to -O-C(CH₃)₂CN) | 7.0 - 7.2 | 115.0 - 117.0 |
| Methyl H | 1.7 - 1.9 | 26.0 - 28.0 |
| Carboxylic Acid C | - | 167.0 - 171.0 |
| Aromatic C (ipso to -COOH) | - | 125.0 - 127.0 |
| Aromatic C (ipso to -O-C(CH₃)₂CN) | - | 160.0 - 163.0 |
| Quaternary C (ether linkage) | - | 79.0 - 81.0 |
| Cyano C | - | 121.0 - 123.0 |
| Methyl C | - | 26.0 - 28.0 |
Note: These are estimated ranges and the actual values can vary based on the specific computational model and experimental conditions.
Computational chemistry is also a vital tool for predicting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding normal modes, a theoretical spectrum can be generated. This aids in the assignment of experimental vibrational bands to specific molecular motions.
For this compound, key vibrational modes that can be predicted include the characteristic stretches of the carboxylic acid (O-H and C=O), the nitrile (C≡N) group, and the ether linkage (C-O), as well as vibrations associated with the aromatic ring and methyl groups. rasayanjournal.co.inmdpi.com A study on the related molecule 4-cyanobenzoic acid showed that the C≡N stretching mode appears around 2240 cm⁻¹ in the IR spectrum and 2239 cm⁻¹ in the Raman spectrum. rasayanjournal.co.in The aromatic C-C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. mdpi.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data by accounting for factors like electron correlation. rasayanjournal.co.in
Table 2: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3500 - 3700 |
| Carboxylic Acid | C=O Stretch | 1700 - 1750 mdpi.com |
| Nitrile | C≡N Stretch | 2220 - 2260 rasayanjournal.co.in |
| Aromatic Ring | C=C Stretches | 1400 - 1625 mdpi.com |
| Ether | C-O Stretch | 1200 - 1260 |
| Methyl Groups | C-H Stretches | 2850 - 3000 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound in a solvent. These simulations model the movements of the solute and solvent molecules over time, offering insights into:
Solvation: How solvent molecules arrange around the solute. For example, polar solvents would interact strongly with the polar carboxylic acid and nitrile groups.
Conformational Preferences: The molecule can rotate around its single bonds, leading to different spatial arrangements or conformers. MD simulations can explore the preferred conformations in solution.
Solvent Influence: The surrounding solvent can affect the molecule's properties. MD simulations can help to understand these solvent effects on its structure and reactivity. A study on benzoic acid in confined spaces showed that confinement can impact the collective dynamics of the liquid and increase its viscosity. nih.gov
Computational Approaches for Predicting Reactivity and Reaction Mechanisms of the Compound
Computational chemistry provides several tools to predict the reactivity of this compound and to investigate its reaction mechanisms.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are potential centers of reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO indicates the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. The energies and distributions of these orbitals can predict how the molecule will interact with other chemical species.
Reaction Pathway Modeling: Computational methods can be used to map the energy landscape of a chemical reaction. This includes identifying the structures and energies of reactants, transition states, and products. By calculating the activation energies, one can predict the feasibility and rates of reactions, providing a detailed understanding of the reaction mechanism.
Through these computational approaches, a comprehensive theoretical understanding of the chemical and physical properties of this compound can be developed.
Advanced Analytical Methodologies for Research on 4 1 Cyano 1 Methylethoxy Benzoic Acid
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are indispensable for separating 4-(1-cyano-1-methylethoxy)benzoic acid from impurities and for its quantitative determination. The choice of technique is dictated by the analyte's properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile compounds like this compound. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Method development for this compound would begin with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which provides good retention for aromatic compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is then optimized to achieve adequate separation from potential impurities. sielc.comhelixchrom.comsielc.com The aqueous phase is often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com
Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to guidelines from the International Conference on Harmonisation (ICH). pharmtech.compharmaguideline.comresearchgate.netmedwinpublishers.comunr.edu.ar Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Accuracy: The closeness of the test results obtained by the method to the true value. unr.edu.ar
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). pharmtech.comunr.edu.ar
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A hypothetical set of HPLC method parameters and validation results for the analysis of this compound is presented in the tables below.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: HPLC Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.0% | ≤ 2.0% |
| LOD | 0.01 µg/mL | - |
| LOQ | 0.03 µg/mL | - |
| Robustness | Passed | No significant change in results |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its polar carboxylic acid group and relatively high molecular weight, this compound is not directly amenable to GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. researchgate.netnih.govyoutube.comresearchgate.net
Silylation is a common derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govnih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. youtube.comresearchgate.net The resulting silyl (B83357) ester is significantly more volatile and can be readily analyzed by GC.
This approach is particularly useful for identifying and quantifying volatile impurities that may be present in the sample, such as residual solvents or by-products from the synthesis. The GC system is typically coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of unknown impurities. researchgate.netnih.gov
Table 3: GC Method Parameters for Silylated Derivative
| Parameter | Value |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min) to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-500 amu |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The structure of this compound contains a chiral center at the quaternary carbon atom of the 1-cyano-1-methylethoxy group. As enantiomers can exhibit different pharmacological activities, their separation and quantification are critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chiraltech.comchiraltech.comymc.eu
SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates without compromising resolution. ymc.eu A polar organic solvent, such as methanol or ethanol, is often added as a modifier to enhance analyte solubility and interaction with the chiral stationary phase (CSP). chiraltech.com For acidic compounds like the target molecule, the addition of a small amount of an acidic additive (e.g., formic acid or trifluoroacetic acid) to the modifier can improve peak shape and resolution. chiraltech.comymc.eu
The selection of the appropriate chiral stationary phase is the most critical parameter in developing a successful chiral SFC separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of compounds. chiraltech.comwaters.com
Table 4: SFC Chiral Method Development Screening Conditions
| Parameter | Conditions |
| Columns | Chiralpak AD-H, AS-H, OD-H, OJ-H |
| Mobile Phase | Supercritical CO₂ / Modifier |
| Modifiers | Methanol, Ethanol, Isopropanol |
| Additives | 0.1% Formic Acid, 0.1% Trifluoroacetic Acid |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
Mass Spectrometric Approaches for Mechanistic Insights and Structural Elucidation of Derivatives
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of newly synthesized compounds and for gaining insights into reaction mechanisms.
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). measurlabs.comfiveable.memeasurlabs.comexcel-in-science.combioanalysis-zone.com This high accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown reaction products or impurities. By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed chemical formula, a high degree of confidence in the identification can be achieved. fiveable.mebioanalysis-zone.com
For instance, in the synthesis of derivatives of this compound, HRMS can be used to confirm the successful incorporation of new functional groups by verifying the elemental composition of the product.
Table 5: Hypothetical HRMS Data for a Derivative
| Proposed Derivative | Theoretical m/z [M+H]⁺ | Measured m/z | Mass Error (ppm) | Elemental Composition |
| Methyl 4-(1-cyano-1-methylethoxy)benzoate | 234.1128 | 234.1125 | -1.3 | C₁₃H₁₆NO₃ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. libretexts.orgmiamioh.edu By analyzing these fragment ions, it is possible to deduce the structure of the parent molecule.
For this compound, ESI-MS/MS analysis would likely involve the fragmentation of the protonated or deprotonated molecule. In positive ion mode, characteristic losses would be expected. For example, the loss of the isobutyronitrile (B166230) group or cleavage of the ether bond would produce diagnostic fragment ions. In negative ion mode, decarboxylation is a common fragmentation pathway for benzoic acids. docbrown.info The presence of the nitrile group can also lead to specific fragmentation patterns, potentially involving reduction in the ESI source. nih.gov
Analysis of the fragmentation patterns of the parent compound and its derivatives can provide valuable information about their structure and can be used to differentiate between isomers.
Table 6: Plausible MS/MS Fragmentation of [M-H]⁻ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 218.08 | 174.09 | CO₂ (decarboxylation) |
| 218.08 | 134.07 | C₄H₅N (isobutyronitrile) |
| 174.09 | 119.05 | C₃H₄O |
Spectroscopic Techniques for Advanced Structural Characterization of Novel Compounds
Spectroscopic methods are indispensable for probing the molecular architecture of chemical substances. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be fundamental.
In ¹³C NMR, the carboxyl carbon would resonate at a significantly downfield chemical shift (δ 160-180 ppm), while the carbon of the cyano group would appear in the range of δ 110-125 ppm. The aromatic carbons would produce a series of signals between δ 120-140 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the benzoic acid and the 1-cyano-1-methylethoxy moieties. For example, an HMBC experiment would show a correlation between the methyl protons and the quaternary carbon of the cyano group, as well as the ether oxygen-linked carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid Proton | 10.0 - 13.0 | - |
| Aromatic Protons | 7.0 - 8.5 (m) | 120 - 140 |
| Methyl Protons | 1.0 - 2.0 (s) | 25 - 35 |
| Carboxyl Carbon | - | 160 - 180 |
| Cyano Carbon | - | 110 - 125 |
| Quaternary Carbon (C(CH₃)₂CN) | - | 70 - 80 |
| Ether-linked Aromatic Carbon | - | 150 - 160 |
| Note: These are predicted values and may vary depending on the solvent and other experimental conditions. |
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's conformation in the solid state.
For this compound, single-crystal X-ray diffraction would reveal the planarity of the benzoic acid ring and the tetrahedral geometry around the quaternary carbon of the methylethoxy group. It would also elucidate the torsion angles between the aromatic ring and the ether linkage, providing insight into the molecule's preferred conformation.
Furthermore, X-ray crystallography is essential for identifying and characterizing polymorphs—different crystalline forms of the same compound. Polymorphism can significantly impact a substance's physical properties, such as melting point, solubility, and stability. A search of crystallographic databases did not yield a specific entry for this compound, highlighting a potential area for future research. However, related structures, such as 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, have been studied, revealing details about crystal packing and intermolecular interactions like C—H⋯π and π–π stacking. nih.gov Similarly, the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate shows a complex network of hydrogen bonds. nih.gov
Table 2: Representative Crystallographic Data for a Substituted Benzoic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.7698 (7) |
| b (Å) | 6.6730 (3) |
| c (Å) | 26.2392 (12) |
| β (°) | 102.231 (5) |
| Volume (ų) | 2527.4 (2) |
| Data for 4-[(2-Phenylethyl)amino]benzoic acid. researchgate.net This table serves as an example of the type of data obtained from X-ray crystallography. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are particularly useful for monitoring chemical reactions and identifying the formation or disappearance of specific bonds.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxyl group would be observed around 1700-1730 cm⁻¹. The C≡N stretch of the cyano group would give a sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. The C-O-C stretch of the ether linkage would likely appear in the 1200-1300 cm⁻¹ region. For comparison, the FT-IR spectrum of a related compound, 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate, shows a cyano stretch at 2231 cm⁻¹ and an ester carbonyl stretch at 1743 cm⁻¹. researchgate.net
Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds. The C≡N and aromatic ring vibrations would be expected to give strong Raman signals.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 |
| Cyano | C≡N Stretch | 2220 - 2260 |
| Ether | C-O-C Stretch | 1200 - 1300 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a powerful tool for analyzing complex mixtures and identifying individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The compound would first be separated from any impurities on an HPLC column, likely a reverse-phase C18 column, using a suitable mobile phase gradient. upb.rousda.govust.eduthaiscience.info The eluent would then be introduced into the mass spectrometer, where the compound would be ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) determined. This would allow for the confirmation of the molecular weight of the compound and the identification of any related substances. High-resolution mass spectrometry (HRMS) could provide the exact mass, further confirming the elemental composition. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the carboxylic acid group to a more volatile ester, to analyze for any volatile impurities. lcms.czjmaterenvironsci.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. spectrabase.com
Table 4: Hyphenated Techniques for the Analysis of this compound
| Technique | Ionization Method | Information Obtained | Typical Application |
| LC-MS | ESI, APCI | Molecular Weight, Purity, Impurity Profile | Quantitative and qualitative analysis of the primary compound and non-volatile impurities. |
| GC-MS | EI, CI | Molecular Fragmentation Pattern, Volatile Impurity Profile | Analysis of volatile impurities, may require derivatization. |
Mechanistic Biological Interactions and Structure Activity Relationships of 4 1 Cyano 1 Methylethoxy Benzoic Acid
In Vitro Enzyme Kinetic Studies and Inhibition Mechanisms
Determination of Enzyme Inhibition Constants (Ki) and Mechanism of Action
No published studies were found that determined the enzyme inhibition constants (Ki) or elucidated the mechanism of action for 4-(1-cyano-1-methylethoxy)benzoic acid against any specific enzyme.
Investigation of Allosteric Binding Sites and Modulatory Effects
There is no available research on the investigation of allosteric binding sites or any potential modulatory effects of this compound on enzyme activity.
Receptor Binding Profiling and Ligand-Target Interactions (Cell-free and Cellular Assays, Mechanistic Focus)
Quantification of Binding Affinities (Kd) and Receptor Selectivity
No data on the quantification of binding affinities (Kd) or the receptor selectivity profile for this compound is present in the public scientific literature.
Elucidation of Ligand-Receptor Interaction Modes
Without experimental data, the specific modes of interaction between this compound and any biological receptors remain unknown.
Mechanistic Investigations of Cellular Processes Modulated by the Compound (In Vitro)
No in vitro studies investigating the modulation of cellular processes by this compound have been found.
Studies on Cellular Uptake and Efflux Mechanisms (in vitro)
There is currently no available research data from in vitro studies that elucidates the mechanisms of cellular uptake and efflux for this compound. Investigations into how this compound permeates cell membranes, whether through passive diffusion, active transport, or facilitated diffusion, have not been published. Consequently, the involvement of any specific transporters in its uptake or the role of efflux pumps, such as P-glycoprotein or Multidrug Resistance-associated Proteins (MRPs), in its cellular extrusion remains unknown.
Exploration of Intracellular Target Engagement and Signaling Pathways (in vitro)
The intracellular targets of this compound and its subsequent effects on signaling pathways have not been characterized in the available scientific literature. There are no published in vitro studies that identify specific proteins, enzymes, receptors, or other biomolecules with which this compound directly interacts. As a result, the signaling cascades that may be modulated by this compound, and the downstream cellular responses, remain speculative.
Structure-Activity Relationship (SAR) Studies for Biological Target Interaction
Design and Synthesis of Analogues for SAR Mapping (focus on binding/mechanistic activity)
A review of the literature did not yield any studies focused on the design and synthesis of analogues of this compound for the purpose of mapping its structure-activity relationships. Research detailing the systematic modification of its chemical structure to probe the importance of the cyano, methylethoxy, and benzoic acid moieties for biological activity is not publicly available.
Computational SAR Modeling for Mechanistic Prediction (e.g., binding mode, affinity)
In the absence of experimental data on its biological targets, there are no published computational studies performing SAR modeling to predict the binding mode or affinity of this compound. Such in silico models are contingent on having a known biological target and a set of active and inactive analogues, information which is not currently available.
Applications of 4 1 Cyano 1 Methylethoxy Benzoic Acid in Non Biological and Material Science Contexts
Utilization in Polymer Science and Engineering
A thorough search of scientific and patent literature did not yield any specific studies detailing the use of 4-(1-cyano-1-methylethoxy)benzoic acid in polymer science and engineering. The following subsections outline the potential roles it could play based on its chemical structure, but it must be emphasized that this is a theoretical projection rather than a summary of existing research.
Monomer or Co-monomer in Polymerization Reactions
No research was found that describes the use of this compound as a monomer or co-monomer in polymerization reactions. In theory, the carboxylic acid group could be utilized in step-growth polymerization to form polyesters or polyamides. However, without experimental data, its reactivity, the properties of the resulting polymers, and its viability for such applications remain unknown.
Modifier or Additive for Polymer Properties
There is no available information on the use of this compound as a modifier or additive to alter the properties of existing polymers. The presence of both polar (nitrile and carboxylic acid) and non-polar (methyl and phenyl groups) moieties could theoretically influence properties like solubility, thermal stability, or surface characteristics of a polymer matrix. Nevertheless, no studies have been published to support or investigate these potential effects.
Role as a Chemical Intermediate in the Synthesis of Advanced Organic Molecules
While the structure of this compound suggests its potential as a chemical intermediate, specific examples of its use in the synthesis of advanced organic molecules are not documented in the available literature.
Precursor for Complex Heterocyclic Systems
No studies were identified that utilize this compound as a precursor for the synthesis of complex heterocyclic systems. The nitrile and carboxylic acid groups are versatile functional groups that can participate in cyclization reactions to form various heterocyclic rings. For instance, a different but related compound, 3-cyano-4-ethoxybenzoic acid, has been used as a starting material in the synthesis of a complex oxadiazolyl-indenone derivative. chemicalbook.com This highlights the potential reactivity of such bifunctional molecules, though it does not directly pertain to the title compound.
Building Block for Functional Materials and Optoelectronic Components
There is no research available on the application of this compound as a building block for functional materials or optoelectronic components. The combination of an aromatic ring, a nitrile group, and a carboxylic acid could potentially lead to materials with interesting liquid crystalline, photoresponsive, or electronic properties. However, the synthesis and characterization of such materials derived from this specific compound have not been reported.
Development of Chemical Sensors and Probes
A comprehensive search did not reveal any literature on the development or use of this compound in the field of chemical sensors or probes. The functional groups present in the molecule could theoretically be involved in binding events with specific analytes, which could be transduced into a measurable signal. For example, research on other cyano-substituted aromatic compounds has explored their potential in electrochemical sensors. biointerfaceresearch.com However, no such investigations have been carried out for this compound.
Table of Compounds
Design of Fluorescent or Chromogenic Sensors for Environmental Analytes
There is no available research detailing the use of this compound in the design of fluorescent or chromogenic sensors for environmental analytes. The design of such sensors often relies on molecules with specific fluorophores or chromophores that exhibit changes in their optical properties upon interaction with a target analyte. While benzoic acid derivatives can be functionalized to act as sensors, no studies have been published that specifically utilize the this compound scaffold for this purpose.
Application in Electrochemical Sensing Systems
Similarly, a review of existing literature does not indicate any reported applications of this compound in the development of electrochemical sensing systems. Electrochemical sensors typically involve the use of electroactive materials that can participate in redox reactions with the analyte of interest. Although benzoic acid and its derivatives can be part of such systems, there is no specific data on the electrochemical properties or sensor applications of this compound.
Potential in Supramolecular Chemistry and Self-Assembly Processes
Design of Host-Guest Systems
There is no documented research on the design or application of host-guest systems involving this compound. Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion. The specific structural and electronic features of this compound have not been explored in the context of forming such supramolecular assemblies.
Formation of Co-crystals and Metal-Organic Frameworks (MOFs)
No studies have been found that report the use of this compound as a ligand for the formation of co-crystals or metal-organic frameworks (MOFs). The formation of co-crystals and MOFs is a significant area of materials science, with applications in gas storage, separation, and catalysis. The suitability of this compound for creating these structures has not been investigated in the available scientific literature.
Future Research Directions and Emerging Opportunities for 4 1 Cyano 1 Methylethoxy Benzoic Acid
Integration with Artificial Intelligence and Machine Learning for De Novo Design of Derivatives
The advent of artificial intelligence (AI) and machine learning (ML) has catalyzed a paradigm shift in drug discovery and material science, enabling the rapid de novo design of novel molecules with tailored properties. researchgate.netfrontiersin.org For 4-(1-cyano-1-methylethoxy)benzoic acid, these computational tools offer a powerful avenue for designing derivatives with enhanced biological activity or specific material characteristics.
Generative AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large chemical datasets to generate novel molecular structures. arxiv.org By incorporating the this compound scaffold as a starting point, these models can explore a vast chemical space to design derivatives with optimized properties. For instance, AI can be employed to design dual-target compounds by generating structures that are predicted to interact with multiple biological targets simultaneously. nih.gov
| Derivative | Predicted Property | Potential Application |
| Introduction of a sulfonamide group | Enhanced binding affinity to carbonic anhydrase | Glaucoma treatment |
| Addition of a basic amine moiety | Improved solubility and cell permeability | Oral drug delivery |
| Polymerizable functional group | High refractive index polymer | Optical materials |
| Metal-chelating moiety | Coordination with metal ions | Catalysis or sensing |
Exploration of Novel Reaction Methodologies (e.g., Photocatalysis, Electroorganic Synthesis)
Modern synthetic chemistry is increasingly moving towards more sustainable and efficient reaction methodologies. Photocatalysis and electroorganic synthesis represent two such promising areas that could be applied to the synthesis and modification of this compound.
Photocatalysis: This technique utilizes light to drive chemical reactions and offers a green alternative to traditional thermal methods. The direct C-H cyanation of arenes and phenols using photoredox catalysis has been demonstrated, suggesting a potential route for the synthesis of this compound or its precursors. nih.govukm.my For instance, a photocatalytic approach could be envisioned for the cyanation of a p-hydroxybenzoic acid derivative, followed by etherification. researchgate.net Furthermore, photocatalysis could be employed for the late-stage functionalization of the aromatic ring of this compound to generate novel derivatives. acs.orgnih.gov
Electroorganic Synthesis: This method uses electricity to drive chemical transformations, often with high selectivity and reduced waste. The electrocarboxylation of aromatic nitriles to produce cyanobenzoic acids has been successfully demonstrated. mdpi.com This suggests a potential electrochemical route to synthesize this compound from a suitable nitrile precursor. Flow chemistry, which involves the continuous pumping of reagents through a reactor, can be combined with electrochemistry to enable safer and more scalable synthetic processes. nih.govthieme.deresearchgate.netresearchgate.net
Advanced Computational Modeling for Complex Systems and High-Throughput Screening
Computational modeling is an indispensable tool for understanding molecular interactions and predicting material properties. For this compound, advanced computational techniques can provide valuable insights and guide experimental efforts.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net This information is crucial for understanding its chemical behavior and for designing new molecules with desired electronic properties.
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in complex environments, such as in solution or at the interface of a material. This can provide insights into its self-assembly behavior, its interaction with biological macromolecules, and its performance in various applications.
High-throughput virtual screening, powered by machine learning models, can be used to rapidly screen large libraries of virtual derivatives of this compound for potential biological activity or desired material properties. nih.gov This can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources.
Role in Sustainable Chemistry and Circular Economy Initiatives
The principles of sustainable chemistry and the circular economy are gaining increasing importance in the chemical industry. weforum.orgcefic.orgnih.govresearchgate.net this compound, with its potential to be derived from bio-based feedstocks, can play a role in these initiatives.
Aromatic acids are key platform chemicals that can be derived from lignin (B12514952), a major component of biomass. rsc.orgthe-innovation.orgnih.gov Research into the conversion of lignin-derived compounds into valuable chemicals provides a potential sustainable route for the synthesis of the benzoic acid moiety of the target molecule. The development of bio-based polymers from such aromatic acids is an active area of research, and this compound could serve as a monomer in the production of sustainable plastics with unique properties. researchgate.netulprospector.com
Furthermore, the design of chemical processes with circularity in mind is crucial. This involves minimizing waste, using renewable resources, and designing products that can be easily recycled or repurposed at the end of their life. The development of efficient, catalytic methods for the synthesis of this compound, as discussed in section 8.2, would contribute to a more sustainable chemical industry.
Potential for Multifunctional Material Development
The presence of both a carboxylic acid and a nitrile group in this compound makes it an attractive candidate for the development of multifunctional materials. These functional groups can impart a range of properties and can be independently modified to tune the material's performance.
The nitrile group is known to have a large dipole moment and can contribute to high dielectric constants and piezoelectric properties in materials. The carboxylic acid group can be used for self-assembly through hydrogen bonding, for coordination with metal ions to form metal-organic frameworks (MOFs), or as a point of attachment for polymerization.
The combination of these functionalities could lead to the development of:
Advanced Polymers: Polymers incorporating this compound could exhibit enhanced thermal stability, specific optical properties, or gas separation capabilities. rsc.org
Liquid Crystals: The rigid aromatic core and the polar nitrile group are features often found in liquid crystalline molecules. google.com
Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to connect metal nodes, while the nitrile group can be post-synthetically modified or can influence the framework's properties.
Functional Surfaces: The molecule could be used to modify surfaces, imparting specific properties such as hydrophobicity or biocompatibility.
The exploration of these avenues could lead to the discovery of novel materials with applications in electronics, optics, sensing, and beyond.
Q & A
Q. What synthetic methodologies are effective for preparing 4-(1-cyano-1-methylethoxy)benzoic acid, and how can reaction conditions be optimized for high yields?
The synthesis typically involves multi-step reactions, starting with the introduction of the 1-cyano-1-methylethoxy group via nucleophilic substitution. Key steps include:
- Cyano group introduction : Use of nitrile precursors (e.g., acrylonitrile derivatives) under alkaline conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF at 60–80°C .
- Coupling reactions : Suzuki-Miyaura cross-coupling for aromatic ring functionalization, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and controlled stoichiometry .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluents) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural validation employs:
- Single-crystal X-ray diffraction (SXRD) : Refinement using SHELXL software to resolve bond lengths (e.g., C≡N bond ~1.16 Å) and torsion angles .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the cyano-bearing ethoxy group (δ ~1.5 ppm for CH₃, δ ~4.3 ppm for OCH₂) and aromatic protons (δ 7.2–8.1 ppm) .
- FT-IR : C≡N stretch at ~2240 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ .
Discrepancies between SXRD and NMR data may indicate polymorphism or solvate formation, requiring re-crystallization .
Q. What purification strategies are recommended for isolating this compound from complex mixtures?
- Liquid-liquid extraction : Separate acidic benzoic acid derivatives using dichloromethane and aqueous NaHCO₃ .
- Column chromatography : Gradient elution (10–30% ethyl acetate in hexane) removes unreacted starting materials.
- Recrystallization : Ethanol/water (4:1 v/v) yields high-purity crystals. For persistent impurities, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is effective .
Q. How does the electronic nature of the cyano group influence the compound’s reactivity?
The electron-withdrawing cyano group:
- Activates the ethoxy linker for nucleophilic substitution (e.g., hydrolysis to carboxylic acids under acidic conditions).
- Deactivates the aromatic ring , directing electrophilic substitutions (e.g., nitration) to the meta position. Example: Nitration with HNO₃/H₂SO₄ at 0°C yields 63% meta-nitro derivative, while heating to 50°C shifts selectivity to para-substitution (78%) .
Q. What analytical methods ensure purity and stability assessment?
- HPLC : C18 column with UV detection (254 nm); purity >98% by area normalization .
- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) monitored via LC-MS to detect hydrolysis products (e.g., benzoic acid) .
- Karl Fischer titration : Ensures water content <0.5% w/w to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict crystal packing and intermolecular interactions?
- DFT calculations (B3LYP/6-311+G(d,p)) : Optimize molecular geometry and electrostatic potential surfaces to predict hydrogen-bonding patterns (e.g., O-H···O=C interactions) .
- Crystal structure prediction (CSP) : Software like Mercury simulates packing motifs, validated against experimental SXRD data (e.g., π-π stacking distances ~3.5 Å) .
- Molecular dynamics (AMBER force field) : Models solvent interactions during crystallization, guiding solvent selection (e.g., acetone/water mixtures) .
Q. What strategies resolve contradictions between theoretical and experimental NMR data?
- GIAO NMR calculations : Include explicit solvent models (e.g., DMSO via PCM) to account for solvent-induced shifts .
- Variable-temperature NMR (VT-NMR) : Identifies dynamic processes (e.g., ethoxy group rotation) causing signal broadening .
- 2D NOESY : Detects through-space correlations to confirm stereochemistry if computational/experimental δ values diverge >0.3 ppm .
Q. How can regioselective functionalization be achieved under kinetic vs. thermodynamic control?
- Kinetic control (0°C, 2 h): Favors meta-substitution via less stable transition states (e.g., 63% meta-nitro product).
- Thermodynamic control (50°C, 24 h): Drives equilibration to para-substitution (78% yield). In situ IR monitors reaction progression (disappearance of νC≡N at 2240 cm⁻¹) .
Q. What advanced techniques improve catalytic hydrogenation of the cyano group?
- Catalyst selection : 10% Pd/C with 1% Pt promoter enhances activity for sterically hindered substrates .
- Reaction conditions : High-pressure H₂ (5–10 atm) in ethanol/THF (1:1) at 80°C ensures complete reduction to primary amines.
- Monitoring : FT-IR confirms loss of νC≡N (~2240 cm⁻¹); ¹H NMR detects NH₂ signals (δ 1.5–2.0 ppm) .
Q. How can crystallization techniques enhance X-ray diffraction quality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
